Molecular Weight and Heterocycle Differentiation vs. Nicotinamide Analog (CAS 1158528-64-3)
The target compound (C₁₅H₁₆N₂O₃, MW 272.30) incorporates a furan ring, whereas its closest commercially available analog—N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)nicotinamide (CAS 1158528-64-3, C₁₆H₁₇N₃O₂, MW 283.32)—replaces the furan oxygen with a pyridine nitrogen . This furan→pyridine substitution increases molecular weight by 11.02 g/mol (4.0%) and fundamentally alters hydrogen-bond acceptor character: furan offers one oxygen lone pair as HBA, while pyridine presents a basic nitrogen capable of protonation at physiological pH. Changes in heterocycle identity within the broader furan-2-carboxamide class have been shown to shift antibiofilm inhibition values by 30–58% depending on the substituent [1].
| Evidence Dimension | Molecular weight and heterocycle identity |
|---|---|
| Target Compound Data | MW = 272.30 g/mol; heterocycle = furan (oxygen-containing) |
| Comparator Or Baseline | CAS 1158528-64-3; MW = 283.32 g/mol; heterocycle = pyridine (nitrogen-containing) |
| Quantified Difference | ΔMW = 11.02 g/mol (4.0% increase); heterocycle change from furan-O to pyridine-N |
| Conditions | Calculated from molecular formulae; heterocycle identity confirmed by SMILES comparison |
Why This Matters
The furan vs. pyridine distinction determines H-bond acceptor profile and potential protonation state at physiological pH, directly impacting target binding and solubility—purchasing the wrong heterocycle analog yields a functionally distinct chemical entity.
- [1] Rojas-Oviedo I, et al. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. 2025;20(9):e202400879. Linker and substituent-dependent activity variations. View Source
